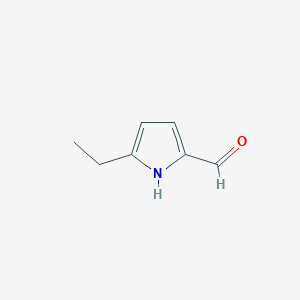
1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a fluorinated phenyl group, a thiophene ring, and a piperidine moiety linked through a urea functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride to form 1-(thiophen-3-ylmethyl)piperidine.
-
Urea Formation: : The next step involves the reaction of the piperidine intermediate with 2-fluoroaniline. This reaction is typically carried out in the presence of a coupling agent like carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.
-
Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom can result in various substituted phenyl derivatives.
科学的研究の応用
1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Pharmacology: The compound is studied for its binding affinity and activity at various biological targets, including neurotransmitter receptors.
Chemical Biology: It is used as a tool compound to study the biological pathways and mechanisms involving its molecular targets.
Industrial Applications: The compound may be explored for its potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing the signaling pathways involved. This can result in various pharmacological effects, depending on the specific receptor and pathway targeted.
類似化合物との比較
Similar Compounds
1-(2-Fluorophenyl)-3-(piperidin-4-ylmethyl)urea: Lacks the thiophene ring, which may result in different pharmacological properties.
1-(2-Chlorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea: Contains a chlorine atom instead of fluorine, which can affect its reactivity and binding affinity.
1-(2-Fluorophenyl)-3-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)urea: Substitutes the thiophene ring with a pyridine ring, potentially altering its biological activity.
Uniqueness
1-(2-Fluorophenyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of both the fluorinated phenyl group and the thiophene ring, which can confer specific electronic and steric properties. These features may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c19-16-3-1-2-4-17(16)21-18(23)20-11-14-5-8-22(9-6-14)12-15-7-10-24-13-15/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYODCNFCRCPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)




![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)



![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)
